molecular formula C18H19N3O2S B286239 (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B286239
M. Wt: 341.4 g/mol
InChI Key: OMRRTOHSZWQOSS-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde or ketone under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid in methylene chloride.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar pyridine ring structure.

    5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure.

Uniqueness

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione: is unique due to its combination of a thiazolidine-2,4-dione core with a pyridine and pyrrole ring system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O2S/c1-11(2)20-17(22)16(24-18(20)23)10-14-9-12(3)21(13(14)4)15-5-7-19-8-6-15/h5-11H,1-4H3/b16-10+

InChI Key

OMRRTOHSZWQOSS-MHWRWJLKSA-N

SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)N(C(=O)S3)C(C)C

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C/3\C(=O)N(C(=O)S3)C(C)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)N(C(=O)S3)C(C)C

Origin of Product

United States

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